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molecular formula C11H9BrClNO2S B8414718 6-Bromo-4-chloro-3-methanesulfonyl-2-methyl-quinoline

6-Bromo-4-chloro-3-methanesulfonyl-2-methyl-quinoline

Cat. No. B8414718
M. Wt: 334.62 g/mol
InChI Key: UJXLNHCZRDNOIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07728142B2

Procedure details

6-Bromo-3-methanesulfonyl-2-methyl-quinolin-4-ol (example C.1) (6 g, 19 mmol) and N,N-dimethyl-p-toluidine (5.5 mL, 38 mmol) were dissolved in toluene (60 mL) and heated under argon to reflux. The phosphorous oxychloride (1.9 mL, 20.9 mL) was added and heating at reflux continued for 6.5 h. The product precipitated spontaneously upon cooling to 20° C., the crystals were filtered off and washed with little toluene. One obtained 4.19 g (66%) of light brown crystals. Since the product is somewhat soluble in toluene, the mother liquor was extracted with 3 N HCl (2×), sat. NaCl (2×). The residue was purified by chromatography on silica gel in dichloromethane. One obtained 1.17 g (18%) of additional material. MS: m/z=333/335 (M).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
5.5 mL
Type
reactant
Reaction Step Two
Quantity
1.9 mL
Type
reactant
Reaction Step Three
Quantity
60 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[C:7]([CH3:12])[C:6]([S:13]([CH3:16])(=[O:15])=[O:14])=[C:5]2O.CN(C)C1C=CC(C)=CC=1.P(Cl)(Cl)([Cl:30])=O>C1(C)C=CC=CC=1>[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[C:7]([CH3:12])[C:6]([S:13]([CH3:16])(=[O:15])=[O:14])=[C:5]2[Cl:30]

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
BrC=1C=C2C(=C(C(=NC2=CC1)C)S(=O)(=O)C)O
Step Two
Name
Quantity
5.5 mL
Type
reactant
Smiles
CN(C1=CC=C(C=C1)C)C
Step Three
Name
Quantity
1.9 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Four
Name
Quantity
60 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated under argon
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
heating
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
CUSTOM
Type
CUSTOM
Details
The product precipitated spontaneously
FILTRATION
Type
FILTRATION
Details
the crystals were filtered off
WASH
Type
WASH
Details
washed with little toluene
CUSTOM
Type
CUSTOM
Details
One obtained 4.19 g (66%) of light brown crystals
EXTRACTION
Type
EXTRACTION
Details
the mother liquor was extracted with 3 N HCl (2×), sat. NaCl (2×)
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography on silica gel in dichloromethane

Outcomes

Product
Details
Reaction Time
6.5 h
Name
Type
product
Smiles
BrC=1C=C2C(=C(C(=NC2=CC1)C)S(=O)(=O)C)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 1.17 g
YIELD: PERCENTYIELD 18%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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